molecular formula C13H14N2O2 B2997668 N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide CAS No. 2411275-71-1

N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide

Cat. No. B2997668
CAS RN: 2411275-71-1
M. Wt: 230.267
InChI Key: GNHAFZFIEVRZQE-UHFFFAOYSA-N
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Description

“N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important . Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be analyzed using 1H NMR and 13C NMR spectroscopy . These techniques provide information about the number of hydrogen and carbon atoms in the molecule, their types (e.g., aliphatic, aromatic), and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be studied using various techniques. For instance, the presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be determined using various techniques. For instance, the yield, melting point, and NMR spectra can provide valuable information about the compound .

Mechanism of Action

The mechanism of action of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be inferred from its biological activities. Benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Safety and Hazards

The safety and hazards associated with “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” can be inferred from the properties of benzoxazole and its derivatives. For instance, benzoxazole has a flash point of 58 °C .

Future Directions

The future directions in the research of “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide” and its derivatives could involve the development of newer antimicrobial agents and the synthesis of new chemical entities for cancer treatment . Furthermore, benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .

properties

IUPAC Name

N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)14-8-7-10-5-4-6-11-13(10)15-9(2)17-11/h3-6H,1,7-8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHAFZFIEVRZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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